molecular formula C19H23NO B14315441 3-[(Hexylamino)methylidene][1,1'-biphenyl]-4(3H)-one CAS No. 106220-78-4

3-[(Hexylamino)methylidene][1,1'-biphenyl]-4(3H)-one

Cat. No.: B14315441
CAS No.: 106220-78-4
M. Wt: 281.4 g/mol
InChI Key: SSNMTZNHGVZFLY-UHFFFAOYSA-N
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Description

3-[(Hexylamino)methylidene][1,1’-biphenyl]-4(3H)-one is an organic compound characterized by its unique structure, which includes a biphenyl core with a hexylamino group and a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Hexylamino)methylidene][1,1’-biphenyl]-4(3H)-one typically involves the reaction of 1,1’-biphenyl-4-one with hexylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of 3-[(Hexylamino)methylidene][1,1’-biphenyl]-4(3H)-one may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent quality and high throughput. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(Hexylamino)methylidene][1,1’-biphenyl]-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The hexylamino group can be substituted with other functional groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl-4-one derivatives, while substitution reactions can produce a variety of functionalized biphenyl compounds.

Scientific Research Applications

3-[(Hexylamino)methylidene][1,1’-biphenyl]-4(3H)-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may serve as a probe or ligand in biological studies, helping to elucidate molecular interactions and pathways.

    Industry: Utilized in the production of specialty chemicals, polymers, and other advanced materials.

Mechanism of Action

The mechanism by which 3-[(Hexylamino)methylidene][1,1’-biphenyl]-4(3H)-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact mechanism depends on the context of its application, such as its role in a biological system or its function in a chemical reaction.

Comparison with Similar Compounds

Similar Compounds

    3-[(Hydroxyamino)methylidene]-4’-methyl[1,1’-biphenyl]-4(3H)-one: Similar structure with a hydroxyamino group instead of a hexylamino group.

    3-[(Amino)methylidene][1,1’-biphenyl]-4(3H)-one: Contains an amino group instead of a hexylamino group.

Uniqueness

The uniqueness of 3-[(Hexylamino)methylidene][1,1’-biphenyl]-4(3H)-one lies in its specific functional groups and structural configuration, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications that may not be achievable with similar compounds.

Properties

CAS No.

106220-78-4

Molecular Formula

C19H23NO

Molecular Weight

281.4 g/mol

IUPAC Name

2-(hexyliminomethyl)-4-phenylphenol

InChI

InChI=1S/C19H23NO/c1-2-3-4-8-13-20-15-18-14-17(11-12-19(18)21)16-9-6-5-7-10-16/h5-7,9-12,14-15,21H,2-4,8,13H2,1H3

InChI Key

SSNMTZNHGVZFLY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN=CC1=C(C=CC(=C1)C2=CC=CC=C2)O

Origin of Product

United States

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